
Oleandomycin phosphate
概要
説明
Oleandomycin phosphate is the phosphate salt form of oleandomycin, a macrolide antibiotic structurally and functionally analogous to erythromycin . It inhibits bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit, preventing peptidyl-tRNA translocation . Its molecular formula is C₃₅H₆₁NO₁₂·H₃O₄P (molecular weight: 805.88), and it is regulated under FDA Unique Ingredient Identifier 8681H0C27P and NCI Thesaurus Code C61865 . This compound exists in both crystalline and amorphous forms, with crystalline variants demonstrating superior stability under varying humidity conditions .
準備方法
Synthetic Routes and Reaction Conditions: Oleandomycin phosphate is synthesized through fermentation of Streptomyces antibioticus. The process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The phosphate form is obtained by reacting oleandomycin with phosphoric acid .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the antibiotic is extracted using solvent extraction techniques, followed by purification through crystallization or chromatography .
化学反応の分析
Phosphorylation and Dephosphorylation Reactions
The phosphate group at the 2'-position plays a critical role in modulating the compound's bioactivity and solubility. Key observations include:
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Phosphate Hydrolysis : Under alkaline conditions (pH > 8), the phosphate ester bond undergoes hydrolysis, yielding free oleandomycin and inorganic phosphate. This reaction is catalyzed by phosphatases in biological systems .
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Enzymatic Modification : Bacterial resistance mechanisms involve phosphorylation/dephosphorylation cycles mediated by kinases and phosphatases, altering the compound's ability to bind ribosomes .
Enzymatic Degradation and Metabolic Pathways
Oleandomycin phosphate is metabolized primarily via cytochrome P450 (CYP3A4)-mediated oxidation:
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Hydroxylation : The macrolide ring undergoes hydroxylation at the C-2 and C-6 positions, forming 2β- and 6β-hydroxy metabolites. These derivatives exhibit reduced antimicrobial activity .
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Epoxidation : During biosynthesis, the enzyme OleP catalyzes epoxidation of the macrolide ring, likely via a dihydroxylation intermediate followed by phosphate elimination .
Table 1: Key Metabolic Reactions and Products
Reaction Type | Enzyme Involved | Primary Products | Bioactivity Change |
---|---|---|---|
Hydroxylation | CYP3A4 | 2β-/6β-Hydroxyoleandomycin | Reduced antimicrobial effect |
Epoxidation | OleP | Epoxy-oleandomycin derivatives | Altered binding affinity |
Phosphate hydrolysis | Alkaline phosphatases | Oleandomycin + PO₄³⁻ | Reactivation in some cases |
Stability Under Environmental Stressors
The compound’s reactivity is highly dependent on its physical state and ambient conditions:
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Crystalline vs. Amorphous Forms :
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pH-Dependent Reactivity :
Interaction with Biological Macromolecules
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Ribosome Binding : The phosphate group enhances solubility, facilitating reversible binding to the 50S ribosomal subunit. This interaction inhibits peptide bond formation by blocking tRNA translocation .
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Protein Adduct Formation : Reacts with serum albumin via non-covalent interactions, reducing free drug concentrations in plasma .
Synthetic Modifications
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Glycosylation : The biosynthetic pathway involves glycosyltransferases (OleG1/G2) attaching desoamine and oleandrose sugars to the macrolide core. The phosphate group stabilizes intermediates during this process .
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Oxidative Modifications : Chemical oxidation with H₂O₂ or peroxidases generates N-oxide derivatives, which show altered pharmacokinetic profiles.
Comparative Reactivity with Analogues
Parameter | This compound | Oleandomycin (Free Base) | Erythromycin |
---|---|---|---|
Hydrolysis Rate (pH 7) | 0.12 day⁻¹ | 0.25 day⁻¹ | 0.18 day⁻¹ |
CYP3A4 Affinity (Km) | 48 μM | 32 μM | 22 μM |
Serum Protein Binding | 65% | 78% | 70% |
科学的研究の応用
Antimicrobial Activity
Oleandomycin phosphate exhibits significant antimicrobial properties against a range of bacteria. It is particularly effective against gram-positive organisms, including:
- Staphylococcus aureus
- Streptococcus pneumoniae
- Enterococcus species
The minimum inhibitory concentration (MIC) for oleandomycin against Staphylococcus aureus ranges from 0.3 to 3 µg/mL, indicating its potency in inhibiting bacterial growth . The compound's mechanism involves binding to the 50S ribosomal subunit, thereby disrupting protein synthesis in susceptible bacteria .
Veterinary Applications
In veterinary medicine, this compound is approved for use as an antibiotic in livestock, particularly in swine and poultry. Its application helps control infections caused by susceptible bacteria, contributing to better health and productivity in animal husbandry. However, its use is primarily restricted to production purposes in the United States .
Resistance Patterns
Research has shown varying resistance patterns to oleandomycin among different bacterial strains. A study indicated that resistance to oleandomycin is less common compared to erythromycin among Staphylococcus aureus strains, with only 16% showing resistance compared to 56% for coagulase-negative staphylococci . This differential resistance highlights oleandomycin's potential as an alternative treatment option in cases where erythromycin fails.
Clinical Research and Case Studies
Several clinical studies have explored the effects of this compound in therapeutic settings:
- Glucocorticoid Receptor Interaction : A study investigated the effects of this compound on glucocorticoid receptors in cultured skin fibroblasts, suggesting potential implications for anti-inflammatory therapies .
- Comparative Efficacy : In a comparative analysis of antibiotics, oleandomycin demonstrated significant activity against erythromycin-resistant strains of staphylococci, reinforcing its role as a valuable treatment option .
Biosynthesis Research
Research into the biosynthesis of oleandomycin has identified several genes involved in its production. The identification of genes such as oleG1 and oleG2 has provided insights into the genetic basis for oleandomycin's synthesis and its resistance mechanisms . Understanding these pathways can facilitate the development of novel antibiotics by manipulating these biosynthetic routes.
Summary Table of this compound Applications
Application Area | Details |
---|---|
Antimicrobial Activity | Effective against gram-positive bacteria (e.g., S. aureus, Streptococcus pneumoniae) |
Veterinary Medicine | Approved for use in livestock; controls bacterial infections |
Resistance Patterns | Lower resistance rates compared to erythromycin; useful alternative |
Clinical Research | Investigated for effects on glucocorticoid receptors; efficacy against resistant strains |
Biosynthesis Research | Insights into genetic pathways for production and resistance mechanisms |
作用機序
オレアンдомиシンリン酸塩は、細菌リボソームの50Sサブユニットに結合することによって作用を発揮します。この結合は、翻訳中のペプチドの転座を防ぐことによってタンパク質合成を阻害します。その結果、細菌の増殖が停止し、静菌作用をもたらします。 この抗生物質は、ペプチド転移酵素センターを特異的に標的とし、ペプチド鎖の伸長を阻害します .
類似の化合物:
エリスロマイシン: 作用機序が似ていますが、効力が高いもう1つのマクロライド系抗生物質。
スピラマイシン: より広い活性範囲を持つ、獣医学で使用されるマクロライド。
オレアンдомиシンリン酸塩の独自性: オレアンдомиシンリン酸塩は、その特定の活性スペクトルと併用療法における使用が特徴です。テトラサイクリンと併用して、抗菌効果を高めるために使用されてきました。 さらに、リン酸塩の形は、溶解性と安定性を高めており、様々な製剤に適しています .
類似化合物との比較
Chemical and Structural Properties
Oleandomycin phosphate belongs to the 14-membered macrolide class. Key comparisons with structurally related macrolides include:
Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
---|---|---|---|
This compound | C₃₅H₆₁NO₁₂·H₃O₄P | 805.88 | Desosamine moiety, phosphate salt |
Erythromycin stearate | C₃₇H₆₇NO₁₃·C₁₈H₃₆O₂ | 1,018.4 | 14-membered lactone, stearate salt |
Spiramycin adipate | C₄₉H₈₄N₂O₁₈ | 1,021.2 | 16-membered lactone, adipate salt |
Picromycin | C₂₈H₄₅NO₈ | 535.67 | 14-membered lactone, no sugar moiety |
Key Differences :
- Sugar Moieties : Oleandomycin and erythromycin contain desosamine, while spiramycin has forosamine .
- Salt Forms : Phosphate (oleandomycin) vs. stearate (erythromycin) or adipate (spiramycin) impacts solubility and pharmacokinetics .
Stability and Physicochemical Behavior
- Humidity Sensitivity : Crystalline this compound is highly stable (<10% degradation at 75% humidity), whereas amorphous forms degrade significantly under high humidity .
- Comparative Stability : Erythromycin stearate is prone to acid-catalyzed hydrolysis, while spiramycin adipate degrades under oxidative conditions .
Resistance and Inactivation
- Enzymatic Inactivation : Oleandomycin is inactivated via phosphorylation at the 2'-OH group by macrolide 2'-phosphotransferase (MPH(2')II) in E. coli . This contrasts with erythromycin, which is often inactivated by macrolide esterases or methylases .
- Substrate Specificity : MPH(2')II acts on both 14- and 16-membered macrolides, while erythromycin-specific kinases are rare .
Analytical and Chromatographic Behavior
Key Finding : this compound elutes earlier than erythromycin base, enabling separation in multi-macrolide assays .
Impurities and Quality Control
- Peptide Adducts : this compound preparations may contain peptide impurities, unlike erythromycin, which typically has lactone degradation products .
Q & A
Q. Basic: What is the established mechanism of action of oleandomycin phosphate against bacterial pathogens?
Methodological Answer:
this compound inhibits bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit, preventing peptidyl-tRNA translocation. To confirm this mechanism, researchers can:
- Perform in vitro translation assays using purified ribosomes and radiolabeled amino acids.
- Compare inhibition kinetics with other macrolides (e.g., erythromycin) via competitive binding assays.
- Use cryo-EM or X-ray crystallography to map binding sites, as described for structurally similar antibiotics .
Q. Basic: What analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?
Methodological Answer:
Standard methods include:
- Thin-Layer Chromatography (TLC): Use buffered solvent systems (e.g., butanol-acetic acid-water, 4:1:5) to resolve this compound from degradation products. Spot tailing can be minimized by adjusting pH .
- High-Performance Liquid Chromatography (HPLC): Optimize with C18 columns and UV detection at 210 nm. Validate with spiked recovery experiments (90–110% recovery range).
- Microbiological Assays: Employ Bacillus subtilis ATCC 6633 agar diffusion methods, correlating zone diameters to log concentrations .
Q. Basic: How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Conduct accelerated stability studies at varying pH (3–9) and temperatures (25–40°C).
- Monitor degradation via HPLC-MS to identify breakdown products (e.g., dephosphorylated derivatives).
- Calculate degradation rate constants using first-order kinetics. Stability is optimal at pH 6–7, with rapid hydrolysis under alkaline conditions .
Q. Advanced: How can structural modifications, such as phosphorylation at specific hydroxyl groups, alter oleandomycin’s bioactivity?
Methodological Answer:
- Synthesize derivatives (e.g., 2'-phosphate vs. 3'-phosphate) using regioselective phosphorylation.
- Compare antimicrobial activity via broth microdilution assays (MIC against Staphylococcus aureus ATCC 25923).
- Key Finding: Phosphorylation at the 2'-position (BM2506) inactivates the compound, whereas the native phosphate salt retains activity. Confirm using TLC (Rf = 0.11 in solvent I) and bioassays .
Q. Advanced: How should researchers resolve contradictions in literature regarding the antimicrobial efficacy of this compound in vivo?
Methodological Answer:
- Experimental Design: Use murine infection models (e.g., Klebsiella pneumoniae-induced pneumonia) with controlled delivery methods (aerosol vs. intraperitoneal).
- Data Analysis: Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate serum concentrations (LC-MS/MS) with bacterial load reduction.
- Address discrepancies by standardizing inoculum size and animal strains, as immunological variability in rats can skew results .
Q. Advanced: What strategies are effective in studying oleandomycin resistance mechanisms in Gram-positive bacteria?
Methodological Answer:
- Induce resistance in vitro via serial passaging in sub-MIC concentrations.
- Perform whole-genome sequencing of resistant strains to identify mutations (e.g., rRNA methyltransferase erm genes or efflux pump upregulation).
- Validate using reverse transcription-PCR to quantify expression of resistance markers .
Q. Advanced: How can researchers optimize chromatographic separation of this compound from co-administered antibiotics in biological matrices?
Methodological Answer:
- LC-MS/MS Method: Use a gradient elution with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 786 → 158 (this compound) and m/z 734 → 158 (erythromycin as internal standard).
- Sample Preparation: Pre-treat plasma with protein precipitation (acetonitrile) and phospholipid removal cartridges to reduce matrix effects .
Q. Advanced: What statistical approaches are recommended for analyzing dose-response relationships in oleandomycin efficacy studies?
Methodological Answer:
特性
CAS番号 |
7060-74-4 |
---|---|
分子式 |
C35H64NO16P |
分子量 |
785.9 g/mol |
IUPAC名 |
(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;hydroperoxy-oxido-oxophosphanium;molecular hydrogen |
InChI |
InChI=1S/C35H61NO12.HO4P.H2/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-4-5(2)3;/h16-31,34,37-39H,12-15H2,1-11H3;1H;1H/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25?,26-,27-,28?,29+,30-,31-,34-,35+;;/m0../s1 |
InChIキー |
LJQRWAWAOFAOCL-JLAGNBEQSA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O |
異性体SMILES |
[HH].C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4CC(C([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-] |
正規SMILES |
[HH].CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-] |
Key on ui other cas no. |
7060-74-4 |
ピクトグラム |
Acute Toxic |
同義語 |
1,9-Dioxaspiro[2.13]hexadecane Oleandomycin Derivative; Matromycin |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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